Lithium bis-trimethylsilyl amide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
. It is a strong, non-nucleophilic base commonly used in organic synthesis. This compound is a white solid with a melting point of 71-72°C and is highly reactive with water.
Preparation Methods
Synthetic Routes and Reaction Conditions: Lithium bis-trimethylsilyl amide is typically synthesized by reacting hexamethyldisilazane (HMDS) with lithium hydride (LiH) in an aprotic solvent such as tetrahydrofuran (THF). The reaction proceeds as follows: \[ \text{HMDS} + \text{LiH} \rightarrow \text{LiN(Si(CH₃)₃)₂} \]
Industrial Production Methods: In an industrial setting, the synthesis of this compound involves large-scale reactions under controlled conditions to ensure purity and yield. The process requires careful handling due to the reactivity of the starting materials and the product.
Chemical Reactions Analysis
Types of Reactions: Lithium bis-trimethylsilyl amide is primarily used as a strong base in various organic reactions. It is involved in:
Dehydrohalogenation: this compound can deprotonate alkyl halides to form alkenes.
Wittig Reactions: It is used to generate ylides from phosphonium salts, which are then used to form alkenes.
Substitution Reactions: It can act as a base in nucleophilic substitution reactions.
Common Reagents and Conditions:
Solvents: THF, 2-methyltetrahydrofuran (2Me-THF), toluene, hexane, and methyl tert-butyl ether (MTBE).
Reagents: Methyl triphenylphosphonium bromide, lithium hydride, and various alkyl halides.
Major Products Formed:
Alkenes: Formed through dehydrohalogenation and Wittig reactions.
Substituted Alkanes: Resulting from nucleophilic substitution reactions.
Scientific Research Applications
Lithium bis-trimethylsilyl amide is widely used in scientific research due to its strong basic properties and non-nucleophilic nature. Its applications include:
Organic Synthesis: It is used in the synthesis of complex organic molecules, including pharmaceuticals and natural products.
Biology: It can be used to modify biological molecules and study biochemical processes.
Medicine: It is employed in the development of new drugs and therapeutic agents.
Industry: It is used in the production of various chemicals and materials.
Mechanism of Action
Lithium bis-trimethylsilyl amide is often compared to other strong bases such as sodium bis-trimethylsilyl amide (NaHMDS) and potassium bis-trimethylsilyl amide (KHMDS). While these compounds share similar reactivity, this compound is preferred in certain applications due to its higher reactivity and solubility in organic solvents.
Comparison with Similar Compounds
Sodium bis-trimethylsilyl amide (NaHMDS)
Potassium bis-trimethylsilyl amide (KHMDS)
Lithium diisopropylamide (LDA)
Properties
Molecular Formula |
C7H7BF4N2O |
---|---|
Molecular Weight |
221.95 g/mol |
IUPAC Name |
4-methoxybenzenediazonium;trifluoroborane;fluoride |
InChI |
InChI=1S/C7H7N2O.BF3.FH/c1-10-7-4-2-6(9-8)3-5-7;2-1(3)4;/h2-5H,1H3;;1H/q+1;;/p-1 |
InChI Key |
CNKRQRKNUIYISU-UHFFFAOYSA-M |
Canonical SMILES |
B(F)(F)F.COC1=CC=C(C=C1)[N+]#N.[F-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.